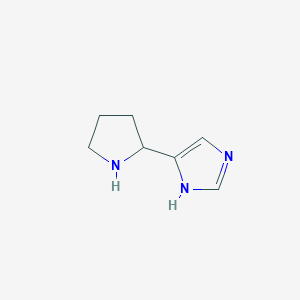

5-(Pyrrolidin-2-yl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

5-pyrrolidin-2-yl-1H-imidazole |

InChI |

InChI=1S/C7H11N3/c1-2-6(9-3-1)7-4-8-5-10-7/h4-6,9H,1-3H2,(H,8,10) |

InChI Key |

JRZJWCWBMRUACS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Pyrrolidin 2 Yl 1h Imidazole and Derivatives

Strategies for Direct Synthesis of the Core Heterocyclic System

The direct construction of the 5-(pyrrolidin-2-yl)-1H-imidazole scaffold is a key challenge, addressed through several synthetic methodologies.

Multi-component Reaction Approaches to 1H-Imidazole Scaffolds

Multi-component reactions (MCRs) offer an efficient pathway to substituted imidazoles by combining three or more starting materials in a single step. sapub.org A common approach involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297). jchr.orgiau.ir This method allows for the synthesis of 2,4,5-triaryl-1H-imidazoles and can be catalyzed by various reagents, including MnO2/FeSO4, to proceed under mild conditions. jchr.orgiau.ir Another MCR strategy for imidazole (B134444) synthesis involves the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst like erbium triflate. organic-chemistry.org These one-pot syntheses are valued for their efficiency and atom economy. sapub.org

| Reactants | Catalyst/Conditions | Product | Reference |

| Benzil, Aromatic Aldehyde, Ammonium Acetate | MnO2/FeSO4 | Triaryl-1H-imidazole | jchr.orgiau.ir |

| α-Azido Chalcones, Aryl Aldehydes, Anilines | Erbium Triflate | Highly Substituted Imidazole | organic-chemistry.org |

| 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Heat, Solvent-free | 1,2,4-Trisubstituted 1H-imidazole | organic-chemistry.org |

Cyclization and Condensation Reactions for Imidazole Ring Formation

The formation of the imidazole ring is often achieved through cyclization and condensation reactions. One established method is the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net Another approach involves the reaction of 1,2-diamines with 1,2-diketones in a protic organic solvent, which can lead to the formation of an imidazole ring as part of a larger fused system. jlu.edu.cn The van Leusen imidazole synthesis provides a route to imidazoles through the reaction of an aldehyde and an amine with tosylmethyl isocyanide (TosMIC). nih.gov This method has been utilized in sequential reactions to create fused bicyclic imidazole rings. nih.gov

The synthesis of pyrrolo[1,2-a]imidazoles, a related scaffold, can be achieved through the intramolecular cyclization of N-acylimidazolium carbenes. nih.gov Furthermore, the condensation of aminopyrrolines with halocarbonyl compounds represents another route to this fused system. nih.gov

Alkylation-Based Methods for Pyrrolidine-Imidazole Linkages

Alkylation reactions are crucial for creating the bond between the pyrrolidine (B122466) and imidazole rings. One such method involves the alkylation of N-protected proline with a bromoacetyl-containing compound, which then undergoes amidation to form the imidazole ring. mdpi.com The Mitsunobu reaction offers a powerful tool for the N-alkylation of imidazoles with optically pure secondary alcohols, which can then undergo palladium-catalyzed cyclization to form fused heterocycles with a defined stereocenter. acs.org Additionally, the interaction of substituted (benz)imidazoles with γ-bromodypnones leads to alkylation and subsequent cyclization to form pyrido[1,2-a]benzimidazoles. lih.lu

Stereoselective Synthesis and Chiral Resolution Techniques

The stereochemistry of the pyrrolidine ring is often critical for biological activity. Stereoselective synthesis methods for pyrrolidine derivatives frequently start from chiral precursors like (S)-prolinol. nih.gov For instance, the synthesis of a precursor for the drug Elbasvir involves the oxidation of (S)-prolinol followed by condensation with glyoxal (B1671930) and ammonia to form the imidazole ring. mdpi.com

When a racemic mixture is produced, chiral resolution techniques are employed to separate the enantiomers. wikipedia.org Common methods include:

Diastereomeric salt formation: This involves reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or brucine, to form diastereomeric salts that can be separated by crystallization. wikipedia.orglibretexts.org

Chiral chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) using chiral stationary phases can effectively separate enantiomers. chiralpedia.com

Attrition-enhanced deracemization (Viedma ripening): This method applies to conglomerates, where enantiomers crystallize separately, and involves grinding the solid racemate under racemizing conditions to achieve separation without a chiral resolving agent. pharmtech.com

Synthesis of Substituted this compound Derivatives

Functionalization of the Imidazole Nitrogen Atom

The nitrogen atoms of the imidazole ring provide sites for further functionalization. N-alkylation is a common modification. For example, the synthesis of pyrrole-imidazole CBI conjugates, which are DNA alkylating agents, involves Fmoc solid-phase synthesis followed by liquid-phase coupling procedures. acs.orgnih.gov The Mitsunobu reaction can be used for the N-alkylation of imidazoles with secondary benzylic alcohols. acs.org Additionally, the reaction of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with various carbonyl compounds using tetrakis(dimethylamino)ethylene (B1198057) (TDAE) allows for the introduction of diverse substituents. nih.govmdpi.com

Derivatization at the Pyrrolidine Ring System

The pyrrolidine ring within the this compound scaffold presents a key opportunity for structural modification and diversification. The secondary amine of the pyrrolidine nucleus is a primary site for derivatization due to its nucleophilicity. nih.gov This allows for the introduction of a wide array of substituents through various chemical transformations, enabling the fine-tuning of the molecule's physicochemical properties.

A common strategy involves the acylation or sulfonylation of the pyrrolidine nitrogen. For instance, after the formation of the core (S)-5-(4-Iodophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole structure, the free amine of the pyrrolidine moiety can be reacted with various carbamates. This reaction is typically facilitated by a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as triethylamine (B128534) (TEA) in a solvent like dichloromethane (B109758) (DCM). nih.gov This method provides a straightforward route to a series of N-substituted urea (B33335) derivatives.

Another approach to pyrrolidine ring modification involves starting with a pre-functionalized pyrrolidine synthon. For example, syntheses can employ (S)-3-acetamidopyrrolidine, which is reacted with a suitable electrophilic partner to build the rest of the heterocyclic system. nih.gov This strategy incorporates a substituent on the pyrrolidine ring from the outset.

The versatility of the pyrrolidine ring is further highlighted in the synthesis of related heterocyclic systems. In the development of imidazo[4,5-b]pyridine derivatives, various substituted pyrrolidines are introduced to explore the structure-activity relationship. nih.gov These synthetic approaches underscore the principle that substituents on the pyrrolidine ring can be introduced either by derivatizing the fully formed scaffold or by using a substituted pyrrolidine as a building block in the initial synthetic sequence.

The following table summarizes examples of derivatization at the pyrrolidine ring system.

| Starting Material | Reagent/Condition | Substituent Introduced | Resulting Structure | Reference |

| (S)-5-(4-Iodophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole | Appropriate carbamate (B1207046), HBTU, TEA, DCM | Carbamoyl derivatives | N-Substituted urea on pyrrolidine | nih.gov |

| 4,5-dichloro-3-nitropyridin-2-amine | (S)-3-acetamidopyrrolidine, DIPEA, 2-propanol | 3-Acetamidopyrrolidinyl | N-(1-(2-Amino-5-chloro-3-nitropyridin-4-yl)pyrrolidin-3-yl)acetamide | nih.gov |

| N-Benzyl-5(S)-pyroglutaminol | Imidazole, DEAD, Ph₃P, THF | Imidazolylmethyl | N-benzyl-5(S)-(imidazol-1-ylmethyl)pyrrolidin-2-one | researchgate.net |

Introduction of Peripheral Substituents for Scaffold Diversification

Scaffold diversification of this compound is frequently achieved by introducing various substituents onto the imidazole ring or appended aromatic systems. This strategy is crucial for exploring the chemical space around the core structure and modulating biological activity. A powerful method for this diversification involves a multi-step synthesis that builds the imidazole ring with a strategically placed functional group amenable to further modification.

A notable example is the synthesis of novel bis-imidazolyl phenyl butadiyne derivatives, which begins with the construction of a key intermediate, (S)-5-(4-Iodophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole. nih.gov The synthesis commences with the bromination of 4-iodo-acetophenone using N-bromosuccinimide (NBS). The resulting α-bromo ketone is then reacted with N-Boc-L-proline to form a ketoester intermediate. The imidazole ring is subsequently constructed through a condensation reaction with ammonium acetate in refluxing toluene. Finally, the Boc protecting group is removed with trifluoroacetic acid (TFA) to yield the pivotal iodinated scaffold. nih.gov

The iodine atom on the phenyl ring at the 5-position of the imidazole serves as a versatile synthetic handle for introducing a wide range of peripheral substituents via cross-coupling reactions. For example, Sonogashira coupling, utilizing a palladium catalyst such as PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, can be employed to link the iodophenyl group to terminal alkynes, creating extended, conjugated systems. nih.gov This approach allows for the creation of symmetric compounds by coupling the imidazole-containing fragment to a central linker. nih.gov

This modular approach, which combines derivatization at the pyrrolidine ring (as described in section 2.2.2) with modifications at a peripheral site, allows for the systematic generation of a diverse library of compounds from a common intermediate. The ability to introduce substituents at multiple positions provides a robust platform for extensive scaffold diversification.

The table below outlines key steps and intermediates in the synthesis and peripheral diversification of the this compound scaffold.

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Imidazole Formation | Ammonium acetate, toluene, reflux | Construction of the imidazole ring from a ketoester precursor. | nih.gov |

| Boc Deprotection | Trifluoroacetic acid (TFA), room temperature | To unmask the secondary amine on the pyrrolidine ring for further derivatization. | nih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, DMF, 70 °C | To introduce alkyne-based peripheral substituents at the iodophenyl position. | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 5 Pyrrolidin 2 Yl 1h Imidazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 5-(Pyrrolidin-2-yl)-1H-imidazole systems, both one-dimensional and two-dimensional NMR techniques are indispensable.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound derivatives provide critical information about the electronic environment of the protons and carbons within the molecule. In a study of (S)-2-(Pyrrolidin-2-yl)-1H-imidazole in CDCl₃, the protons on the imidazole (B134444) ring appear as a singlet at 6.94 ppm, while the two protons on the pyrrolidine (B122466) ring adjacent to the imidazole moiety also show a broad singlet at 7.15 ppm. beilstein-journals.org The methine proton of the pyrrolidine ring is observed at 4.30 ppm. beilstein-journals.org The remaining pyrrolidine protons appear as multiplets in the range of 1.83-2.21 ppm and 2.91-3.03 ppm. beilstein-journals.org

The ¹³C NMR spectrum in CDCl₃ reveals the imidazole C5 carbon at 149.8 ppm and the C2 and C4 carbons resonating at 122.1 ppm. beilstein-journals.org The pyrrolidine ring carbons show signals at 56.2 ppm (C2'), 46.5 ppm (C5'), 31.9 ppm (C3'), and 25.6 ppm (C4'). beilstein-journals.org These chemical shifts are indicative of the specific electronic environments and connectivity within the molecule.

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for (S)-2-(Pyrrolidin-2-yl)-1H-imidazole in CDCl₃ beilstein-journals.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole H2, H4 | 6.94 (s, 2H) | 122.1 |

| Imidazole C5 | - | 149.8 |

| Pyrrolidine H2' | 4.30 (d, 1H, J = 7.0 Hz) | 56.2 |

| Pyrrolidine H3' | 2.21–2.14 (m, 1H), 2.11–2.04 (m, 1H) | 31.9 |

| Pyrrolidine H4' | 1.88–1.83 (m, 2H) | 25.6 |

| Pyrrolidine H5' | 3.03–2.96 (m, 1H), 2.94–2.91 (m, 1H) | 46.5 |

| Pyrrolidine NH, Imidazole NH | 7.15 (bs, 2H) | - |

| Data derived from a study by Beilstein Journals. beilstein-journals.org |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides information on chemical shifts, 2D NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com In the context of this compound, COSY spectra would confirm the connectivity of protons within the pyrrolidine ring, showing correlations between adjacent methylene (B1212753) and methine protons.

HSQC (Heteronuclear Single Quantum Coherence) provides direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.com For instance, the HSQC spectrum would link the proton signal at 4.30 ppm to the carbon signal at 56.2 ppm, confirming the C2'-H2' bond. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This is particularly useful for connecting the pyrrolidine and imidazole rings. An HMBC experiment would show a correlation between the pyrrolidine H2' proton and the imidazole C5 carbon, unequivocally establishing the point of attachment between the two heterocyclic systems.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of the chemical bonds within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational transitions. For (S)-2-(Pyrrolidin-2-yl)-1H-imidazole, characteristic FT-IR peaks would include N-H stretching vibrations from both the pyrrolidine and imidazole rings, typically appearing as broad bands in the region of 3100-3500 cm⁻¹. scispace.comrsc.org C-H stretching vibrations from the aliphatic pyrrolidine ring and the aromatic imidazole ring would be observed around 2800-3100 cm⁻¹. rasayanjournal.co.in The C=N stretching of the imidazole ring would likely appear in the 1600-1650 cm⁻¹ region. rasayanjournal.co.in A study on a related compound, (S)-2-(1-CBz-pyrrolidine-2-yl)-1H-imidazole, showed characteristic IR absorptions at 1697 cm⁻¹ (C=O), 1456 cm⁻¹, and 1408 cm⁻¹. beilstein-journals.org

Table 2: Selected FT-IR Bands for Imidazole and Pyrrolidine Containing Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Imidazole, Pyrrolidine) | Stretching | 3100-3500 | scispace.comrsc.org |

| C-H (Aromatic, Aliphatic) | Stretching | 2800-3100 | rasayanjournal.co.in |

| C=N (Imidazole) | Stretching | 1600-1650 | rasayanjournal.co.in |

| C=C (Imidazole) | Stretching | 1400-1550 | rasayanjournal.co.in |

| This table provides a generalized range for characteristic functional groups. |

Raman Spectroscopy Applications

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. rsc.org For (S)-2-(Pyrrolidin-2-yl)-1H-imidazole, HRMS analysis would provide an exact mass measurement. beilstein-journals.org For the protonated molecule [M+H]⁺, the calculated mass for C₇H₁₂N₃ would be 138.10257 m/z. Experimental HRMS data for a synthesized sample yielded a value of 138.10253 m/z, confirming the elemental composition. beilstein-journals.org This high degree of accuracy is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or byproducts. core.ac.uk

Table 3: High-Resolution Mass Spectrometry Data for (S)-2-(Pyrrolidin-2-yl)-1H-imidazole beilstein-journals.org

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | 138.10257 | 138.10253 | C₇H₁₂N₃ |

| Data derived from a study by Beilstein Journals. beilstein-journals.org |

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure and Conformation

Single-crystal X-ray diffraction (XRD) stands as a powerful and definitive technique for elucidating the precise three-dimensional atomic arrangement of crystalline solids. This method provides unparalleled insight into the molecular structure, including the conformation of flexible moieties and the nature of intermolecular interactions that govern the crystal packing. While crystallographic data for this compound is not publicly available, analysis of closely related structures, such as substituted pyrrolidinyl-imidazole systems, offers valuable insights into the expected structural features.

Determination of Crystal System and Unit Cell Parameters

The initial step in single-crystal XRD analysis involves the determination of the crystal system and the dimensions of the unit cell. The unit cell is the fundamental repeating unit that constructs the entire crystal lattice. Its parameters consist of the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). These parameters define the geometry and size of the repeating unit.

For instance, a study on a related compound, 4,5-diphenyl-1-(2-(pyrrolidin-1-yl)-ethyl-2(p-tolyl)-1H-imidazole, revealed specific unit cell parameters that define its crystal lattice. rasayanjournal.co.in While these values are specific to this particular derivative, they illustrate the type of precise data obtained from XRD analysis. The crystal system provides a classification of the crystal based on its symmetry elements.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Substituted Pyrrolidinyl-Imidazole Compound

| Parameter | Value |

|---|---|

| Empirical formula | C₃₀H₃₁N₃ |

| Formula weight | 433.58 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.0372(2) Å |

| b | 14.863(4) Å |

| c | 15.314(4) Å |

| α | 90° |

| β | 94.88(3)° |

| γ | 90° |

| Volume | 2275.9(9) ų |

| Z | 4 |

Data derived from a study on 4,5-diphenyl-1-(2-(pyrrolidin-1-yl)-ethyl-2(p-tolyl)-1H-imidazole. rasayanjournal.co.in

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Following the determination of the unit cell, the refinement of the crystal structure allows for the precise measurement of bond lengths, bond angles, and dihedral (torsion) angles within the molecule. This data is crucial for understanding the molecular geometry and the conformation of the constituent rings.

Table 2: Selected Bond Lengths for a Substituted Pyrrolidinyl-Imidazole Compound

| Bond | Length (Å) |

|---|---|

| C8-N9 | 1.36 |

| C10-N9 | 1.386 |

| C=N (imidazole) | 1.321 |

Data derived from a study on 4,5-diphenyl-1-(2-(pyrrolidin-1-yl)-ethyl-2(p-tolyl)-1H-imidazole. rasayanjournal.co.in

Elucidation of Intermolecular Interactions and Crystal Packing

A comprehensive understanding of the solid-state structure of a compound requires an analysis of the intermolecular interactions that dictate how the molecules are arranged in the crystal lattice. These non-covalent interactions, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystal.

For this compound systems, hydrogen bonding is expected to be a dominant intermolecular force. The N-H groups of both the imidazole and pyrrolidine rings can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring can act as acceptors. These interactions can lead to the formation of well-defined supramolecular synthons, which are repeating structural motifs built from intermolecular interactions.

The crystal structure of related imidazole derivatives often reveals a layered arrangement of molecules stabilized by a network of intermolecular interactions. acs.org The specific nature and geometry of these interactions are crucial for understanding the material's properties. In some instances, C-H···π interactions are also observed, further stabilizing the crystal structure. acs.org

Chemical Reactivity and Derivatization Strategies of 5 Pyrrolidin 2 Yl 1h Imidazole

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Core

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The two nitrogen atoms influence the regioselectivity of these reactions. The N-1 nitrogen is nucleophilic and can be readily alkylated or acylated. The carbon atoms of the imidazole ring can also undergo electrophilic substitution, such as nitration, halogenation, and formylation, although the conditions required can vary. The presence of the pyrrolidinyl substituent at the C-5 position will influence the regioselectivity of these substitutions.

Conversely, nucleophilic substitution on the unsubstituted imidazole core is generally difficult unless the ring is activated by electron-withdrawing groups or by quaternization of one of the nitrogen atoms. The imidazole ring itself is a good nucleophile due to the lone pair of electrons on the N-3 nitrogen atom. This basic character is a key feature of its reactivity. In some contexts, the imidazole ring can act as a leaving group in substitution reactions, particularly when it is part of a larger molecular structure where it has been activated. For instance, in certain prolyl oligopeptidase inhibitors, the imidazole ring is investigated as a substitute for a typical electrophilic group, where it can form key interactions within an enzyme's active site. acs.orgnih.gov

Modifications and Functionalization of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring offers multiple sites for functionalization, significantly contributing to the structural diversity of its derivatives. The secondary amine within the pyrrolidine moiety is the most reactive site, acting as a potent nucleophile and a base. nih.gov This allows for a variety of modifications, including:

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated using corresponding halides or other electrophiles.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. This modification is often used to introduce a wide range of functional groups.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form N-substituted pyrrolidines.

Carbonyl Group Insertion: In the context of creating inhibitors for enzymes like prolyl oligopeptidase, an electrophilic carbonyl group can be introduced to connect the pyrrolidine and imidazole rings. acs.orgnih.gov

Chemo- and Regioselective Derivatization Methods

Given the multiple reactive sites in 5-(Pyrrolidin-2-yl)-1H-imidazole (the two imidazole nitrogens, the pyrrolidine nitrogen, and the imidazole carbons), achieving chemo- and regioselectivity is a critical challenge in its derivatization. The choice of reagents, catalysts, and reaction conditions determines the outcome of the reaction.

For instance, selective N-alkylation can often be controlled by the reaction conditions. The pyrrolidine nitrogen is generally more basic and nucleophilic than the imidazole nitrogens, allowing for its selective functionalization under mild conditions. Protecting group strategies are commonly employed to achieve regioselectivity. For example, one of the imidazole nitrogens can be protected (e.g., with a trityl or BOC group) to direct reactions to the other nitrogen or to the pyrrolidine moiety.

Computational studies on related systems have shown that substituents can play a decisive role in directing the regioselectivity of reactions. For example, in the synthesis of certain imidazole derivatives, a 2-hydroxyaryl group was found to control the reaction mechanism, guiding it through a self-catalyzed hydrogen atom shift to yield a specific regioisomer. nih.govnih.gov Such principles can be applied to develop regioselective syntheses for derivatives of this compound.

Derivatization for Enhanced Analytical Detection and Tagging

Chemical derivatization is a powerful strategy to improve the detection and quantification of analytes by enhancing their chromatographic properties and mass spectrometric response.

The secondary amine of the pyrrolidine ring is a prime target for derivatization to enhance its analytical detection. Derivatization can improve chromatographic separation, increase ionization efficiency in mass spectrometry, and introduce a detectable tag. nih.gov Common derivatization reagents for amines include:

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with primary and secondary amines to form stable, fluorescent derivatives that are readily detectable. semanticscholar.org

Dansyl Chloride (DNS-Cl): A widely used reagent that introduces a fluorescent dansyl group, significantly enhancing detection sensitivity. nih.gov

9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl): This reagent attaches the Fmoc group, which has strong UV absorbance, making it suitable for HPLC-UV detection. nih.gov

2-Methoxy-4,5-dihydro-1H-imidazole (Lys Tag 4H): This reagent can be used for mass-tagging, which simplifies spectral interpretation in mass spectrometry. acs.org

These derivatization methods convert the polar amine group into a less polar, more easily analyzable derivative, often leading to improved peak shape and resolution in liquid chromatography. nih.govrsc.org

| Derivatization Reagent | Target Functional Group | Purpose of Derivatization | Detection Method |

|---|---|---|---|

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Secondary Amine (Pyrrolidine) | Enhance fluorescence | Fluorescence, LC-MS |

| Dansyl Chloride (DNS-Cl) | Secondary Amine (Pyrrolidine) | Enhance fluorescence and ionization efficiency | Fluorescence, LC-MS |

| 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | Secondary Amine (Pyrrolidine) | Enhance UV absorbance | HPLC-UV, LC-MS |

| Phthalylglycyl chloride | Secondary Amine (Pyrrolidine) | Improve chromatographic separation and MS signal | LC-MS |

Beyond the reagents mentioned above, which often serve a dual purpose, specific tags can be introduced solely for their optical properties. A variety of reagents are available for introducing fluorescent or chromophoric moieties onto the molecule, typically by targeting the pyrrolidine amine. The choice of tag depends on the desired excitation and emission wavelengths and the analytical instrumentation available. For example, pyrazoline-based dyes have been developed as novel fluorigenic labels for biogenic amines. squ.edu.om The introduction of such tags allows for highly sensitive detection using fluorescence detectors in HPLC or other spectroscopic methods.

Formation of Ionic Liquid Analogues from this compound

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents and electrolytes. Both pyrrolidinium (B1226570) and imidazolium (B1220033) cations are common components of ILs. mdpi.comalfa-chemistry.com this compound is an excellent precursor for the synthesis of novel ionic liquids due to its two readily quaternizable nitrogen centers.

The formation of ionic liquid analogues would typically involve the N-alkylation of either the pyrrolidine nitrogen or one of the imidazole nitrogens.

Pyrrolidinium-based ILs: Alkylation of the pyrrolidine nitrogen with an alkyl halide (e.g., butyl bromide) would lead to a 1-alkyl-1-methylpyrrolidinium-type cation, a well-studied class of ILs. nih.gov

Imidazolium-based ILs: Alkylation of one of the imidazole nitrogens would generate an imidazolium cation. The properties of the resulting IL can be tuned by the choice of the alkyl substituent and the counter-anion. alfa-chemistry.com

It is also possible to di-quaternize the molecule at both the pyrrolidine and an imidazole nitrogen, leading to a dicationic ionic liquid with potentially unique properties. The combination of the cation/anion pair significantly influences the physical and electrochemical properties of the resulting ionic liquid, such as its ionic conductivity, viscosity, and electrochemical stability window. mdpi.com

Structure Activity Relationship Sar Studies: Elucidating Molecular Determinants

Impact of Substitutions on the Imidazole (B134444) Ring on Molecular Interactions

The imidazole ring, a core component of 5-(Pyrrolidin-2-yl)-1H-imidazole, plays a pivotal role in molecular interactions through its unique electronic and structural properties. researchgate.net As a five-membered heterocycle, it is electron-rich and can participate in a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.netnih.gov The two nitrogen atoms within the ring allow it to act as both a hydrogen bond donor and acceptor, contributing to its binding affinity with various biological targets. researchgate.net

The aromaticity and planarity of the imidazole ring are often crucial for biological activity. For instance, in a study of related 2-aminoimidazole analogues, the reduction of the imidazole C=C bond in 4-phenyl-4,5-dihydro-(N-methylamino)-imidazoles led to a loss of antimicrobial activity, highlighting the importance of the ring's aromatic nature. mdpi.com

Substitutions on the imidazole ring can significantly modulate the compound's pharmacological profile. Key findings include:

N-1 Substitution: An unsubstituted N-1 nitrogen on the imidazole ring has been shown to be important for enhancing biological activity in certain classes of 2-aminoimidazoles, potentially by forming direct or indirect interactions with the target. mdpi.com Conversely, the placement of an aliphatic group on the imidazole nitrogen has been associated with a loss of activity in some anticancer compounds. nih.gov

C-2, C-4, and C-5 Substitutions: The introduction of bulky aromatic groups on the imidazole ring can promote hydrophobic binding with proteins. tci-thaijo.org However, in some instances, substitution on the imidazole nucleus is not well-tolerated and can lead to a decrease or loss of activity. researchgate.net For example, in a series of quinoline-imidazole hybrids, substitutions on the imidazole core were not preferred for maintaining antimalarial activity. researchgate.net

Influence of Pyrrolidine (B122466) Moiety Configuration and Substitutions on Ligand-Target Recognition

Modifications to the pyrrolidine moiety can impact ligand-target recognition:

Ring Substitutions: In studies of 2-(pyrrolidin-1-yl) benzimidazole (B57391) derivatives, modifications on the pyrrolidine ring were found to be tolerated, indicating that this part of the molecule can be altered to fine-tune activity. d-nb.info For example, the introduction of a methyl group at the 2-position of the pyrrolidine ring showed stereospecific effects on activity. d-nb.info

Functionalization of Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring can be functionalized to introduce different chemical groups, which can alter the compound's properties and interactions with biological targets. For instance, in a series of benzimidazole carboxamides, the pyrrolidine nitrogen was functionalized with various aromatic rings to modulate their inhibitory activity against poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2). nih.gov

Stereochemical Effects on Binding Affinity and Selectivity

The stereochemistry of the pyrrolidine ring is a critical determinant of the biological activity of this compound and its derivatives. nih.govresearchgate.net The presence of chiral centers in the pyrrolidine ring can lead to different stereoisomers, each with potentially distinct biological profiles due to their differential binding to enantioselective proteins. researchgate.net

A notable example of stereochemical influence was observed in a study of 2-methyl pyrrolidine derivatives, where the (R)-stereoisomer of 2-methyl pyrrolidine displayed greater activity compared to the (S)-enantiomer. d-nb.info This highlights how the spatial orientation of substituents on the pyrrolidine ring can significantly impact binding affinity and, consequently, biological activity. The X-ray co-crystal structure of a related (2S,3S)-2-methyl-3-hydroxylpyrrolidine derivative bound to its target revealed a specific binding mode that was crucial for its potent activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. crpsonline.comsemanticscholar.org This approach is valuable for predicting the activity of novel compounds and for providing insights into the structural features that are important for activity. semanticscholar.org

Several QSAR studies have been conducted on imidazole and pyrrolidine-containing compounds, demonstrating the utility of this method in drug design.

In a 2D QSAR study of imidazole derivatives as heme oxygenase inhibitors, a statistically significant model was generated using the Partial Least Square Regression (PLSR) method. crpsonline.com The model showed a good correlation between the descriptors and the biological activity, as indicated by the statistical parameters. crpsonline.com

Table 1: Statistical Results of a 2D QSAR Model for Imidazole Derivatives

| Parameter | Value |

|---|---|

| r² (correlation coefficient) | 0.8487 |

| q² (cross-validated r²) | 0.6553 |

| pred_r² (predictive r²) | 0.7478 |

| F-test | 42.0756 |

| n (number of compounds) | 18 |

Data from a study on imidazole derivatives as heme oxygenase inhibitors. crpsonline.com

Similarly, a 3D QSAR study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 inhibitors also yielded significant models. semanticscholar.org The models highlighted the importance of steric and electrostatic fields at specific points around the molecule for biological activity. semanticscholar.org

Table 2: Statistical Results of 3D QSAR Models for PIM-1 Inhibitors

| Model | q² | pred_r² |

|---|---|---|

| Model 1 | 0.7523 | 0.8714 |

| Model 2 | 0.6577 | 0.7675 |

Data from a study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 inhibitors. semanticscholar.org

A QSAR analysis of pyrrolidin-2-one antiarrhythmic agents also produced a robust model, explaining up to 91% of the variance in activity. nih.gov This model was successfully validated and indicated that the antiarrhythmic activity was dependent on specific molecular descriptors. nih.gov

These examples demonstrate that QSAR modeling can be a powerful tool for the predictive analysis of this compound derivatives, guiding the design of new analogs with potentially enhanced activity.

Computational Chemistry and Molecular Modeling of 5 Pyrrolidin 2 Yl 1h Imidazole Systems

Quantum Chemical Calculations (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. bohrium.comniscpr.res.in For imidazole (B134444) derivatives, DFT calculations have been employed to determine various electronic properties, providing a detailed picture of their reactivity and stability. bohrium.comnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts that help in understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. tandfonline.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical hardness, and polarizability. bohrium.comtandfonline.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. bohrium.com

For substituted imidazole derivatives, DFT calculations have shown that the introduction of different functional groups can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. niscpr.res.intandfonline.com For instance, studies on various imidazole derivatives have revealed that the HOMO-LUMO energy gap is a significant factor in intramolecular charge transfer interactions. tandfonline.com The electron density distribution, which can also be determined through DFT, indicates the regions of a molecule that are electron-rich or electron-poor, providing further clues about its reactive sites. nih.gov

Table 1: Frontier Molecular Orbital Energies for Imidazole Derivatives (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Imidazole Derivative A | -6.25 | -1.10 | 5.15 |

| Imidazole Derivative B | -5.98 | -1.52 | 4.46 |

| Imidazole Derivative C | -6.50 | -0.95 | 5.55 |

Note: This table presents illustrative data for conceptual understanding and does not represent experimentally verified values for 5-(Pyrrolidin-2-yl)-1H-imidazole itself without specific computational studies on this exact molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the surface of a molecule, typically using a color scale where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). researchgate.net Green and yellow represent intermediate potential values. researchgate.net

For heterocyclic compounds like imidazole and pyrrolidine (B122466) derivatives, MEP analysis can reveal the most likely sites for non-covalent interactions, such as hydrogen bonding. nih.govresearchgate.net In studies of imidazole derivatives, MEP maps have shown that the nitrogen atoms are often the most electron-rich regions, making them susceptible to electrophilic attack or coordination with metal ions. nih.gov Specifically for imidazole, the N(3) nitrogen has been identified as having a higher electron density. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. dergipark.org.trwisc.edu It allows for the investigation of intramolecular and intermolecular interactions, such as hyperconjugation, which contribute to molecular stability. icm.edu.pl NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). icm.edu.pl

In the context of five-membered heteroaromatic compounds like imidazole, NBO analysis has been used to assess the extent of π-electron delocalization, a key feature of aromaticity. acs.org The transfer of electron density from the pz orbital of a heteroatom to the rest of the π-system is a significant measure of this delocalization. acs.org For imidazole and its derivatives, NBO analysis can elucidate the hybridization of atoms and the nature of the bonds within the rings, providing insights into their electronic character. icm.edu.pl

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. dergipark.org.trresearchgate.net This method is widely used in drug design to understand the binding mechanisms of potential inhibitors and to screen virtual libraries of compounds for their binding affinity to a biological target. nih.govnih.gov

Molecular docking simulations generate various possible binding poses of a ligand within the active site of a protein. These poses are then scored based on a scoring function that estimates the binding free energy. japsonline.com The Glide score, for example, is a widely used scoring function that predicts binding affinity. A more negative score typically indicates a more favorable binding interaction.

For imidazole-based inhibitors, docking studies have been instrumental in understanding how they interact with their target proteins. researchgate.netmdpi.com For example, studies on imidazole derivatives as inhibitors of various enzymes have shown that the imidazole ring often plays a crucial role in binding, for instance by coordinating with a metal ion in the active site. mdpi.com The analysis of different binding modes helps in identifying the most stable and likely conformation of the ligand within the receptor. acs.org

Table 2: Illustrative Molecular Docking Results for Imidazole-Based Inhibitors

| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

| Imidazole Derivative X | Enzyme A | -9.12 | 0.21 |

| Imidazole Derivative Y | Enzyme A | -9.33 | 0.18 |

| Imidazole Derivative Z | Enzyme B | -7.47 | 3.34 |

Note: This table presents illustrative data from a study on 2-substituted-4,5-difuryl imidazoles and is intended for conceptual understanding. japsonline.com It does not represent data for this compound without specific docking studies.

A critical aspect of molecular docking analysis is the identification of the specific amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. japsonline.comtandfonline.com

For imidazole-containing compounds, docking studies have revealed key interactions with specific residues in various protein targets. For instance, in the case of prolyl oligopeptidase inhibitors, the imidazole group of a ligand was found to act as a hydrogen bond donor to a catalytic histidine residue. acs.org Similarly, in studies of pyrrolidine derivatives as dipeptidyl peptidase-IV inhibitors, specific interactions with amino acid residues in the active site were identified as crucial for activity. nih.gov The pyrrolidine moiety itself is often situated in specific pockets of the active site. nih.govacs.org Understanding these key interactions is vital for the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. researchgate.net For a molecule like this compound, MD simulations can provide critical insights into its conformational stability and dynamic behavior in various environments, such as in an aqueous solution. These simulations model the interactions between atoms using classical potentials and integrate Newton's laws of motion to track the trajectory of each atom in the system. biointerfaceresearch.com

The stability of a particular conformation of this compound can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable system will typically show the RMSD value converging to a plateau, indicating that the molecule has reached an equilibrium state and is not undergoing major structural changes. researchgate.net Studies on other imidazole derivatives have used RMSD to confirm the stability of ligand-protein complexes, with stable complexes showing average RMSD values that level off after an initial fluctuation period. researchgate.net For instance, simulations of an imidazolyl-methanone derivative (C10) complexed with a protein target showed the protein backbone RMSD stabilizing, indicating a stable binding pose. researchgate.net

To understand the dynamic behavior of different parts of the molecule, the root-mean-square fluctuation (RMSF) of each atom is calculated. The RMSF analysis helps to identify which regions of the molecule are more flexible or rigid. In the context of this compound, one might expect the pyrrolidine ring to exhibit a degree of flexibility, while the imidazole ring remains more rigid. In simulations of related imidazole derivatives, RMSF analysis has revealed varying levels of fluctuation in different parts of the molecules, suggesting regions of flexibility that could be important for biological interactions. researchgate.net

A hypothetical MD simulation of this compound in water could yield the following representative data:

| Parameter | Hypothetical Value/Range | Significance |

|---|---|---|

| Simulation Time | 100 ns | Provides sufficient time for the molecule to explore its conformational space. |

| Average RMSD (backbone) | 1.5 - 2.5 Å | Indicates overall structural stability during the simulation. researchgate.net |

| RMSF of Pyrrolidine Ring | 1.0 - 2.0 Å | Suggests a moderate degree of flexibility in this region. |

| RMSF of Imidazole Ring | 0.5 - 1.0 Å | Indicates relative rigidity of the aromatic ring system. researchgate.net |

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) using In Silico Tools

In the early stages of drug discovery, in silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. jlu.edu.cn This computational screening helps to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities before costly experimental work is undertaken. jlu.edu.cn Various software and web servers, such as SwissADME and ADMETLab, are commonly used for these predictions based on the molecule's structure. uantwerpen.besioc-journal.cn

For this compound, a predictive ADMET analysis would involve calculating various physicochemical and pharmacokinetic parameters. These often include adherence to drug-likeness rules, such as Lipinski's Rule of Five, which predicts oral bioavailability. Other key predicted properties include gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for metabolism), and various toxicity endpoints. acs.org

Studies on a wide range of imidazole derivatives have demonstrated the utility of these predictive tools. biointerfaceresearch.comuantwerpen.be For example, in silico analyses of novel imidazole derivatives have been used to evaluate their potential as drug candidates by predicting favorable ADMET profiles, including good intestinal absorption and non-inhibitory effects on key CYP enzymes. uantwerpen.beresearchgate.net

Below is a table of predicted ADMET properties for this compound, based on typical values for similar small heterocyclic molecules.

| ADMET Parameter | Predicted Property/Value | Implication |

|---|---|---|

| Lipinski's Rule of Five | No violations | Suggests good potential for oral bioavailability. acs.org |

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. researchgate.net |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may be able to enter the central nervous system. acs.org |

| CYP2D6 Inhibitor | No | Low likelihood of drug-drug interactions involving this metabolic pathway. acs.org |

| AMES Toxicity | Non-mutagenic | Predicted to have a low risk of mutagenicity. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity associated with hERG channel blockage. |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as in optical switching and frequency conversion. scirp.org Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. biointerfaceresearch.comacs.org These calculations can determine the molecular polarizability (α) and hyperpolarizabilities (β and γ), which are key indicators of a material's NLO response. scirp.org

For a molecule to exhibit significant NLO properties, it often requires a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). researchgate.net The structure of this compound, with the electron-rich pyrrolidine and imidazole rings, suggests it could have NLO potential. DFT calculations can quantify this by computing the components of the first hyperpolarizability (β_tot). The magnitude of β_tot is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. biointerfaceresearch.comresearchgate.net

Computational studies on various imidazole derivatives have shown that their NLO properties can be significant and can be tuned by modifying their chemical structure. biointerfaceresearch.comresearchgate.net For instance, research on some novel imidazole derivatives has shown that their NLO behavior is greater than that of urea. researchgate.netuantwerpen.be Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also crucial, as a small HOMO-LUMO gap is often associated with higher polarizability and a larger NLO response. acs.org

A theoretical investigation of this compound would likely involve DFT calculations to optimize its geometry and then compute its NLO properties. The results could be presented as follows:

| Parameter | Hypothetical Calculated Value | Comparison/Significance |

|---|---|---|

| Dipole Moment (μ) | 3.5 D | Indicates a moderate degree of polarity. |

| Average Polarizability (⟨α⟩) | 9.5 x 10-24 esu | A measure of the molecule's response to an electric field. |

| First Hyperpolarizability (β_tot) | 12.0 x 10-30 esu | Predicted to be significantly higher than that of urea, suggesting potential as an NLO material. biointerfaceresearch.com |

| HOMO-LUMO Energy Gap (ΔE) | 5.5 eV | Reflects the energy required for electronic excitation and relates to the molecule's reactivity and NLO properties. acs.org |

Advanced Analytical Methodologies for Research on 5 Pyrrolidin 2 Yl 1h Imidazole in Complex Systems

Chromatographic Method Development (HPLC, GC) for Purity and Reaction Monitoring

Chromatography is a cornerstone for the synthesis and purity assessment of novel compounds like 5-(Pyrrolidin-2-yl)-1H-imidazole. ijpsr.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying the target compound from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC):

Developing a robust HPLC method is essential for assessing the purity of this compound. Due to its polar nature, which is characteristic of many imidazole (B134444) derivatives, specialized HPLC techniques are often required for effective separation. chromatographytoday.com Reversed-phase (RP) HPLC is a common starting point, but challenges with retention of highly polar compounds can arise. chromatographytoday.com To overcome this, alternative approaches such as hydrophilic interaction liquid chromatography (HILIC) or the use of ion-pairing reagents can be employed. chromatographytoday.com Mixed-mode chromatography, which combines multiple retention mechanisms, has also proven effective for analyzing polar compounds like imidazoles. hovione.com

Method development for purity analysis involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity. A stability-indicating RP-HPLC method for a related pyrrole (B145914) derivative was developed using a C18 column and a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer. pensoft.netresearchgate.net The selection of the column, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength are all critical. pensoft.netresearchgate.netresearchgate.net For instance, a method for determining imidazole antimycotics used a Discovery RP-Amide C16 column with a gradient elution of acetonitrile and aqueous NaClO4. researchgate.net The purity of synthesized compounds is often confirmed by thin-layer chromatography (TLC) prior to HPLC analysis. nih.gov

Gas Chromatography (GC):

GC is particularly useful for monitoring the progress of the synthesis of this compound, especially when volatile starting materials or products are involved. By taking aliquots from the reaction mixture at different time points and analyzing them by GC, researchers can track the consumption of reactants and the formation of the desired product and any byproducts. rsc.org For non-volatile compounds, a derivatization step may be necessary to increase their volatility for GC analysis. mdpi.com The choice of the GC column is critical for separating the components of the reaction mixture. For example, a CP-SIL-8 CB Amines column has been used for the separation of amine-containing degradation products. researchgate.net

Table 1: Exemplary HPLC Method Parameters for Imidazole-Related Compounds

| Parameter | Setting | Reference |

| Column | Mixed-mode embedded acetic ion-pairing, 2x50 mm, 5 µm | hovione.com |

| Mobile Phase A | 0.05% trifluoroacetic acid (TFA) in water | hovione.com |

| Mobile Phase B | Acetonitrile | hovione.com |

| Flow Rate | 0.6 mL/min | chromatographytoday.com |

| Injection Volume | 2 µL | chromatographytoday.com |

| Column Temperature | 30°C | chromatographytoday.com |

| Detection | UV at 225 nm | pensoft.netresearchgate.net |

Applications of Hyphenated Techniques (LC-MS, GC-MS) for Metabolite or Degradation Product Identification

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for identifying unknown compounds in complex mixtures. ajrconline.org Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for elucidating the structures of metabolites and degradation products of this compound. ajrconline.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, making it a highly sensitive and specific technique for identifying chemicals in complex mixtures. ajrconline.org This is particularly valuable in drug metabolism studies, where the goal is to identify the various metabolites formed from a parent compound. nih.gov The intrinsic stability of a drug can be evaluated through forced degradation studies, where the drug is subjected to harsh conditions like acid, base, oxidation, and light. nih.gov LC-MS is then used to identify the resulting degradation products. nih.gov For example, the forced degradation of daclatasvir, an imidazole-containing drug, revealed that the imidazole moiety is susceptible to base-mediated autoxidation and photodegradation. nih.gov The use of tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.govsci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive technique for the separation and detection of volatile and semi-volatile compounds. mdpi.com It is often the method of choice for identifying volatile organic compounds (VOCs) that may be emitted during the degradation of materials. researchgate.net For non-volatile compounds, derivatization is required to make them amenable to GC analysis. mdpi.commdpi.com GC-MS has been used to identify degradation products in various applications, such as the analysis of monoethanolamine (MEA) solutions, where N-(2-hydroxyethyl)imidazole was identified as a degradation product. researchgate.net The mass spectra obtained from GC-MS can be compared with spectral libraries, such as those from the National Institute of Standards and Technology (NIST), to aid in compound identification. nih.gov

Table 2: Common Degradation Pathways for Imidazole Moieties

| Degradation Condition | Potential Products | Reference |

| Base-mediated autoxidation | Oxidized imidazole derivatives | nih.gov |

| Hydrogen peroxide | Oxidized imidazole derivatives, Chloro-adducts | nih.gov |

| Photodegradation | Various cleavage and rearranged products | nih.gov |

Isotopic Labeling and Exchange Studies for Mechanistic Insights

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and understanding the dynamic behavior of molecules. nih.gov By replacing specific atoms in this compound with their heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), researchers can trace the fate of these atoms through a chemical reaction or biological process. nih.govacs.org

Mechanistic Elucidation:

Isotopic labeling experiments, often combined with techniques like NMR spectroscopy and mass spectrometry, can provide detailed insights into reaction pathways. nih.govacs.org For instance, by labeling one of the reactants with a stable isotope, one can determine which atoms are incorporated into the final product and how the bonds are rearranged. This approach has been used to study the mechanisms of various chemical reactions, including the formation of triazolinium salts and the biosynthesis of terpenes. nih.govacs.org In the context of this compound, isotopic labeling could be used to investigate the mechanism of its synthesis or the pathways of its metabolic degradation.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS):

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a technique that measures the rate at which amide protons in a protein exchange with deuterium (B1214612) from a deuterated solvent. nih.govnih.gov This exchange rate is dependent on the protein's secondary structure and solvent accessibility, providing information about its conformation and dynamics. nih.govucsf.edu While primarily used for studying proteins, the principles of hydrogen-deuterium exchange can be applied to smaller molecules like this compound to study its conformational dynamics and interactions with other molecules. chemcomp.com The exchange of labile protons on the imidazole and pyrrolidine (B122466) rings can be monitored by mass spectrometry, providing insights into the molecule's flexibility and how it changes upon binding to a target. biorxiv.org

Advanced NMR Techniques for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of molecules in solution. rsc.orgmdpi.com For a molecule like this compound, advanced NMR techniques can provide a detailed picture of its conformational preferences and flexibility.

Conformational Analysis:

The chemical shifts and coupling constants observed in a one-dimensional (1D) ¹H NMR spectrum provide initial information about the molecule's structure. ipb.ptacs.org However, for a complete structural assignment and conformational analysis, two-dimensional (2D) NMR experiments are essential. ipb.pt Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity of atoms within the molecule. acs.orgipb.pt The relative configuration of stereocenters can often be determined from coupling constants and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments. ipb.pt The tautomerism of the imidazole ring, a well-known phenomenon, can also be studied using NMR, as the different tautomers can give rise to distinct signals. mpg.de

Dynamic Studies:

NMR is also a powerful tool for studying molecular dynamics over a wide range of timescales. The presence of distinct chemical shifts for individual protons in a flexible part of a molecule can indicate conformational preorganization on the millisecond timescale. acs.org NOESY and ROESY experiments provide information about through-space interactions and can be used to determine internuclear distances, which are crucial for defining the three-dimensional structure of the molecule in solution. ipb.ptnih.gov The buildup rates of NOE cross-peaks can provide insights into the dynamics of different parts of the molecule. nih.gov For this compound, these techniques could be used to study the flexibility of the pyrrolidine ring and its orientation relative to the imidazole ring.

Table 3: Advanced NMR Techniques and Their Applications

| NMR Technique | Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations through bonds | Establishing proton connectivity in the pyrrolidine and imidazole rings. |

| HSQC | ¹H-¹³C one-bond correlations | Assigning carbon atoms directly attached to protons. |

| HMBC | ¹H-¹³C long-range correlations | Establishing connectivity across multiple bonds, linking the pyrrolidine and imidazole rings. |

| NOESY/ROESY | ¹H-¹H through-space correlations | Determining the relative orientation and proximity of protons, defining the 3D conformation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.